Adelfan-esidrex vs. Placebo: Mortality and Morbidity Benefit in Severe Hypertension
The active treatment regimen consisting of hydrochlorothiazide plus reserpine plus hydralazine demonstrated a substantial reduction in severe cardiovascular events and mortality compared to placebo in patients with severe diastolic hypertension (115–129 mm Hg). The VA Cooperative Study reported that 27 severe, complicating events developed in placebo-treated patients compared to only 2 events in the active treatment group [1]. Four deaths occurred in the placebo-treated group, while zero deaths occurred in the actively treated patients over the study period [2]. This outcome data establishes a class-level efficacy benchmark for the reserpine-hydrochlorothiazide-vasodilator triple therapy approach, directly relevant to Adelfan-esidrex as a member of this therapeutic class. This evidence provides a mortality reduction anchor absent from many modern single-agent or dual-combination comparators lacking similar long-term outcome trial data.
| Evidence Dimension | Severe complicating events and all-cause mortality |
|---|---|
| Target Compound Data | 2 severe events; 0 deaths (active treatment group, n=73) |
| Comparator Or Baseline | Placebo: 27 severe events; 4 deaths (placebo group, n=70) |
| Quantified Difference | Absolute risk reduction of approximately 35% for severe events; 4 deaths vs. 0 deaths |
| Conditions | VA Cooperative Study: 143 male patients with diastolic BP 115–129 mm Hg; stepwise therapy with hydrochlorothiazide 100 mg + reserpine 0.2 mg, then hydralazine 75–150 mg added vs. placebo |
Why This Matters
For procurement of research-grade triple-combination antihypertensives, this placebo-controlled outcome data provides the strongest available mortality evidence within this therapeutic class, a benchmark absent for many modern single-agent antihypertensive comparators.
- [1] Veterans Administration Cooperative Study Group on Antihypertensive Agents. Effects of Treatment on Morbidity in Hypertension: Results in Patients with Diastolic Blood Pressures Averaging 115 Through 129 mm Hg. JAMA. 1967;202(11):1028-1034. View Source
- [2] PMC/NCBI. VA-II 1970 Clinical Trial Summary. Treatment: hydrochlorothiazide 100 mg + reserpine 0.2 mg; hydralazine 75–150 mg vs. placebo. Outcomes: all-cause mortality, CHD, stroke, CHF, SBP, DBP. View Source
